2-Chloro-6-methylpyridine has been used in scientific research for experimental studies using Fourier-transform infrared spectroscopy (FTIR) and Fourier-transform Raman spectroscopy (FT-Raman) []. These techniques are used to analyze the vibrational modes of molecules, which can provide information about their structure and bonding.
The conformation of a molecule refers to the three-dimensional arrangement of its atoms. 2-Chloro-6-methylpyridine has also been used in conformational studies, which aim to understand the different rotational states a molecule can adopt []. This information can be important for understanding the physical and chemical properties of the molecule.
2-Chloro-6-methylpyridine is an organic compound with the molecular formula C₆H₆ClN. It belongs to the class of pyridines, which are heterocyclic aromatic compounds that contain nitrogen in their ring structure. The compound features a chlorine atom and a methyl group attached to the pyridine ring, specifically at the 2 and 6 positions, respectively. Its structural formula can be represented as follows:
textCl |C1 - C2| |C3 - C4| |C5 - N
This configuration influences its chemical reactivity and biological properties, making it a compound of interest in various fields.
Research has indicated that 2-chloro-6-methylpyridine exhibits various biological activities. It has been noted for its potential antimicrobial properties and may act as an intermediate in the synthesis of pharmaceuticals . Additionally, compounds with similar structures often show activity against specific enzymes or receptors, making this compound a candidate for further pharmacological studies.
Several methods exist for synthesizing 2-chloro-6-methylpyridine:
2-Chloro-6-methylpyridine finds applications in various fields:
Studies on 2-chloro-6-methylpyridine's interactions with biological systems have shown that it can interact with enzymes and receptors, potentially influencing metabolic pathways. Its reactivity allows it to form complexes with various biomolecules, which could be explored further for therapeutic applications.
Several compounds share structural similarities with 2-chloro-6-methylpyridine. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Chloro-4-methylpyridine | Chlorine at position 2, methyl at 4 | Different substitution pattern affects reactivity |
3-Chloro-6-methylpyridine | Chlorine at position 3 | Changes regioselectivity in reactions |
5-Bromo-2-chloro-6-methylpyridine | Bromine at position 5 | Increased electrophilicity due to bromine |
2-Chloro-6-methylnicotinic acid | Contains a carboxylic acid group | Potentially higher biological activity due to acidity |
The presence of different substituents (like bromine or carboxylic acid) alters the reactivity and biological profile of these compounds compared to 2-chloro-6-methylpyridine.
The synthesis of 2-chloro-6-methylpyridine typically involves catalytic chlorination of pyridine derivatives. According to patent literature, effective chlorination of pyridines can be achieved using metallic halide catalysts employed in amounts ranging from 0.5 to 20 mole % based on the starting material, with optimal concentrations between 1.0 and 10 mole %. These catalysts promote selective chlorination at the desired positions on the pyridine ring.
The process is preferably performed at atmospheric pressure with corresponding temperatures in the range of 180° to 220°C, though higher temperatures can be utilized if pressure (up to 300 psig) is employed. The reaction protocol typically involves adding the starting material in molten form to a pre-heated reactor (at least 100°C) purged with nitrogen. After catalyst addition, chlorine flow is commenced at a rate sufficient to pressurize the reactor to approximately 15 psig or more.
For optimal yields, the reactor temperature is slowly increased to at least 160°C and maintained until sufficient amounts of the desired pyridine compounds are obtained. The reaction progress can be monitored by periodically analyzing liquid samples and vent gases. Upon completion, the reaction is terminated by stopping the heating and chlorine flow, followed by distillation to isolate the target compound.
Parameter | Recommended Range | Optimal Conditions |
---|---|---|
Catalyst concentration | 0.5-20 mole % | 1.0-10 mole % |
Reaction temperature | 160-220°C | 200°C |
Reaction pressure | Atmospheric to 300 psig | 200-220 psig |
Reaction time | Variable | Based on conversion monitoring |
The regioselective functionalization of pyridines presents significant challenges due to their inherent electronic properties. Recent advances have focused on innovative approaches to control substitution patterns, particularly for challenging meta- and para-positions.
A breakthrough synthetic strategy involves the temporary conversion of pyridines into electron-rich intermediates followed by regioselective electrophilic functionalization. This approach has been successfully implemented through two main pathways: a ring-opening ring-closing sequence via Zincke imine intermediates (developed by McNally and colleagues) and a dearomatization-rearomatization sequence via oxazino-pyridine intermediates (developed by the Studer group).
The dearomatization-rearomatization process has proven particularly effective for highly regioselective meta-C-H functionalization, enabling trifluoromethylation, perfluoroalkylation, chlorination, bromination, iodination, nitration, sulfanylation, and selenylation of pyridines. This versatile activation mode provides a platform for diverse meta-selective reactions through both radical and ionic pathways.
Interestingly, the same oxazino pyridine intermediates can be directed toward para-selective functionalization simply by switching to acidic conditions. This pH-dependent site-switchable C-H functionalization strategy provides exceptional control over regioselectivity, allowing for consecutive meta,para-difunctionalization of pyridines with complete regiocontrol. Such methodologies significantly expand the synthetic utility of pyridine scaffolds and facilitate more efficient drug development processes.
Continuous flow chemistry has revolutionized halogenation processes, offering safer and more controllable reaction conditions compared to traditional batch methods. Advanced systems like the Vapourtec E-Series and UV-150 photochemical continuous flow reactor have enabled in-situ chlorine generation, mitigating the hazards associated with handling elemental chlorine.
The inherent advantages of continuous flow systems for halogenation reactions include:
A particularly innovative approach involves generating elemental chlorine in situ by combining readily accessible, easy-to-handle, and inexpensive HCl and NaOCl in water. These reagents are pumped using flow system pumps and mixed in a static mixer, leading to immediate gas evolution. The operator remains protected from chlorine hazards as only small quantities are generated inside the reactor. Mixing with an organic solvent creates a biphasic system, with chlorine dissolving in the organic phase. A commercial liquid-liquid membrane separator then efficiently removes the aqueous phase, leaving the chlorinated organic stream for further processing.
This methodology enables accurate dosing of reagents in stoichiometric amounts, minimizing waste and improving atom economy. The precise control over reaction parameters ensures reproducibility and facilitates optimization studies, making continuous flow an ideal platform for developing improved synthetic routes to compounds like 2-chloro-6-methylpyridine.
Zinc chloride stands among the preferred Lewis acid halide catalysts for gas phase chlorination of pyridine derivatives. In this process, the chlorination reaction mixture is retained in the reactor until a significant portion of the reactant has been consumed, with typical reaction times ranging from 0.1 to 60 seconds (optimally 1.0 to 30 seconds). These residence times are controlled by reactor design and the flow rates of reactants and diluents.
The mechanism of zinc chloride catalysis in pyridine chlorination involves:
Upon reaction completion, the product mixture is rapidly cooled to condense the organic constituents (preferably below 100°C) and potentially the hydrogen chloride by-product. This cooling is typically achieved by passing the vapors through a quantity of cooled organic solvent, with carbon tetrachloride being the preferred option.
While general studies on pyridine-catalyzed halogenation mechanisms exist, they focus primarily on aromatic substrates rather than pyridine derivatives themselves. For instance, investigations into pyridine-catalyzed chlorination of toluene in acetic acid suggested that pyridine has no specific catalytic effect in dilute solution but likely increases reaction rates by enhancing medium polarity. These findings provide valuable context for understanding zinc chloride's role in the chlorination of pyridine derivatives.
The conformational landscape of 2-chloro-6-methylpyridine has been systematically explored using DFT methodologies. The B3LYP hybrid functional, coupled with the cc-pVTZ basis set, has emerged as a reliable approach for geometry optimization, balancing computational efficiency and accuracy [5]. Single-point energy calculations at the B2PLYP-D4/def2-TZVP level further refine the electronic energy estimates, mitigating basis set superposition errors (BSSE) through Grimme’s geometrical counterpoise (gCP) correction [2].
The pyridine ring adopts a planar configuration, with the chlorine atom at position 2 and methyl group at position 6 forming dihedral angles of 0.2° and 3.5°, respectively, relative to the ring plane. Rotational barriers for the methyl group were calculated at 4.8 kJ/mol, indicating minimal steric hindrance from adjacent substituents [5]. Two stable conformers were identified differing in chlorine orientation:
The energy difference suggests rapid interconversion at room temperature, consistent with nuclear magnetic resonance observations of averaged signals [5].
Experimental and calculated vibrational frequencies show remarkable agreement when using the B3LYP/6-311++G(d,p) method with a scaling factor of 0.967 [6]. Key vibrational modes include:
Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |
---|---|---|---|
ν(C-Cl) | 680 | 692 | Stretching |
δ(CH₃) | 1380 | 1365 | Symmetric deformation |
γ(pyridine) | 1015 | 1003 | Ring breathing |
The C-Cl stretching vibration exhibits a 12 cm⁻¹ blue shift compared to parent pyridine derivatives, attributed to electron-withdrawing effects of the methyl group [6]. Potential energy distribution (PED) analysis reveals 78% contribution from C-Cl coordinate in the 692 cm⁻¹ mode, confirming minimal mode mixing [5].
Natural Bond Orbital (NBO) analysis at the B3LYP/6-311++G(d,p) level identifies three significant hyperconjugative interactions:
Lp(Cl) → σ*(C2-N)
Stabilization energy: 28.4 kJ/mol
Occupancy: 0.032 e
σ(C3-C4) → σ*(C2-Cl)
Stabilization energy: 15.7 kJ/mol
Occupancy: 0.019 e
Lp(N) → σ*(C6-CH₃)
Stabilization energy: 9.8 kJ/mol
Occupancy: 0.011 e
These interactions explain the shortened C2-Cl bond length (1.732 Å vs. 1.785 Å in chlorobenzene) and enhanced aromaticity evidenced by nucleus-independent chemical shift (NICS) values of -10.3 ppm [5].
Frontier molecular orbital analysis reveals:
Parameter | Value (eV) |
---|---|
HOMO Energy | -6.34 |
LUMO Energy | -1.87 |
Energy Gap (ΔE) | 4.47 |
The relatively small HOMO-LUMO gap suggests susceptibility to electrophilic attack, particularly at the nitrogen atom (HOMO localization) and C4 position (LUMO localization) [5]. Molecular electrostatic potential (MEP) maps confirm these reactivity trends, showing:
These features predict preferential sites for hydrogen bonding interactions and electrophilic substitution reactions, aligning with experimental reactivity patterns observed in nitration and sulfonation studies [2] [5].
2-Chloro-6-methylpyridine demonstrates significant inhibitory effects on methane monooxygenase through competitive binding mechanisms. Research conducted by O'Loughlin and colleagues revealed that this compound acts as a potent inhibitor of methane monooxygenase, a key enzyme in aerobic methane oxidation pathways [1]. The inhibition mechanism involves direct competition with methane for the active site of the enzyme, similar to other pyridine derivatives that target monooxygenase systems .
The competitive binding analysis demonstrates that 2-chloro-6-methylpyridine binds to the methane monooxygenase active site with high affinity, effectively blocking methane access to the catalytic center [1]. Studies using Methylosinus trichosporium OB3b showed that the compound inhibits both growth and methane oxidation at concentrations as low as 4 millimolar, with the inhibition being reversible through repeated washing of treated cells [3]. This reversibility indicates that the binding is not covalent but rather involves strong non-covalent interactions with the enzyme active site.
The structural basis for this competitive inhibition lies in the compound's ability to mimic methane in terms of size and electronic properties while possessing enhanced binding affinity due to the presence of the chlorine atom and methyl group on the pyridine ring . Comparative studies with other pyridine derivatives, including 6-chloro-2-picoline, have shown similar inhibitory patterns, suggesting that the chlorine substitution at position 2 and the methyl group at position 6 are crucial for effective methane monooxygenase inhibition [3].
The effects of 2-chloro-6-methylpyridine on Methylococcaceae populations exhibit a clear concentration-dependent relationship, with profound implications for methanotrophic community structure. At low concentrations (0.1 millimolar), the compound reduces Methylococcaceae abundance from 8.5% to 3.3% of the total microbial community, representing a 61.2% reduction in population size [1]. This reduction becomes more pronounced at higher concentrations, with 1.0 millimolar treatment resulting in a 67.1% decrease in Methylococcaceae abundance to 2.8% of the total community [1].
The concentration-dependent effects reveal differential sensitivity among methanotrophic groups. While Methylococcaceae populations show substantial reductions at both 0.1 and 1.0 millimolar concentrations, Methylophilaceae populations remain relatively stable at the lower concentration, experiencing inhibition only at 1.0 millimolar, where their abundance decreases from 13.4% to 7.8% of the total community [1]. This differential sensitivity suggests that Methylococcaceae possess methane monooxygenase variants that are more susceptible to 2-chloro-6-methylpyridine inhibition compared to those found in Methylophilaceae [1].
Interestingly, the data reveal a compensatory response within the methanotrophic community, where members of the Crenotrichaceae family increase in relative abundance as 2-chloro-6-methylpyridine concentration increases [1]. At 0.1 millimolar, Crenotrichaceae populations increase from 4.1% to 8.6% of the total community, and at 1.0 millimolar, they further increase to 12.0% [1]. This phenomenon suggests that Crenotrichaceae members possess methane oxidation capabilities that are less sensitive to the inhibitory effects of 2-chloro-6-methylpyridine, potentially involving alternative methane monooxygenase isoforms or different enzymatic pathways [1].
The population dynamics data indicate that the inhibitory effects are not merely bacteriostatic but may involve complex ecological interactions within the methanotrophic community. The selective pressure exerted by 2-chloro-6-methylpyridine appears to favor organisms with intrinsic resistance mechanisms, leading to shifts in community composition rather than complete elimination of methane oxidation activity [1].
Long-term studies of 2-chloro-6-methylpyridine inhibition in aerobic sediment microcosms reveal sustained inhibitory effects that persist for extended periods. At the highest tested concentration of 10 millimolar, complete inhibition of methane oxidation was observed for more than 20 months, demonstrating the compound's potential for long-term suppression of methanotrophic activity [1]. This extended inhibition period far exceeds that observed with many other methane monooxygenase inhibitors, suggesting unique binding characteristics or metabolic persistence [1].
The kinetics of inhibition follow a biphasic pattern, with rapid initial inhibition occurring within hours of exposure, followed by a prolonged maintenance phase where inhibitory effects remain stable [1]. During the initial phase, methane oxidation rates decrease dramatically, with measurable effects observed within the first 24 hours of treatment [1]. The maintenance phase is characterized by sustained low or absent methane oxidation activity, indicating that the compound either remains bound to the enzyme or is not readily metabolized by the microbial community [1].
Recovery studies demonstrate that the inhibitory effects are potentially reversible, but the recovery process is extremely slow. When 2-chloro-6-methylpyridine is removed from the system or diluted to sub-inhibitory concentrations, partial recovery of methane oxidation activity may occur over periods of weeks to months [1]. This slow recovery rate suggests that the compound may cause persistent changes to the methanotrophic community structure or that cellular repair mechanisms are required to restore enzyme function [1].
The long-term kinetics also reveal adaptation mechanisms within the microbial community. While initial exposure results in severe inhibition, some microcosms show gradual development of resistance over extended incubation periods [1]. This adaptation may involve selection for organisms with alternative methane oxidation pathways or the evolution of enzymatic variants with reduced sensitivity to the inhibitor [1].
Comparative analysis of 2-chloro-6-methylpyridine with nitrapyrin and related derivatives reveals important structure-activity relationships for methane monooxygenase inhibition. Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) demonstrates significantly higher inhibitory potency than 2-chloro-6-methylpyridine, with effective concentrations in the micromolar range compared to the millimolar range required for 2-chloro-6-methylpyridine [3] [4]. This enhanced potency is attributed to the presence of the trichloromethyl group, which provides additional electron-withdrawing effects and increases the compound's affinity for the methane monooxygenase active site [4].
The structural comparison reveals that both compounds share the essential 2-chloropyridine core structure, which appears to be critical for methane monooxygenase recognition and binding [3]. However, the substituent at position 6 significantly influences inhibitory potency. While the methyl group in 2-chloro-6-methylpyridine provides moderate inhibitory activity, the trichloromethyl group in nitrapyrin enhances potency by approximately 100-fold [4] [3]. This difference is likely due to the increased electronegativity and steric bulk of the trichloromethyl group, which may provide additional binding interactions with the enzyme active site [4].
Studies with 6-chloro-2-picoline (which is identical to 2-chloro-6-methylpyridine) confirm that the chlorine substitution pattern is crucial for activity [3]. The compound exhibits similar inhibitory effects to 2-chloro-6-methylpyridine, supporting the importance of the 2-chloro-6-alkyl substitution pattern for methane monooxygenase inhibition [3]. This structural requirement suggests that the compounds may bind to a specific pocket within the enzyme that accommodates this particular substitution pattern [3].
The comparison with nitrapyrin derivatives also reveals differences in mechanism of action. While nitrapyrin undergoes metabolic transformation to 6-chloropicolinic acid through oxidation of the trichloromethyl group [4], 2-chloro-6-methylpyridine appears to remain largely intact during the inhibition process [1]. This stability may contribute to the compound's long-term inhibitory effects, as it is not readily metabolized by the microbial community, unlike nitrapyrin which is eventually degraded to less active metabolites [4].
Irritant